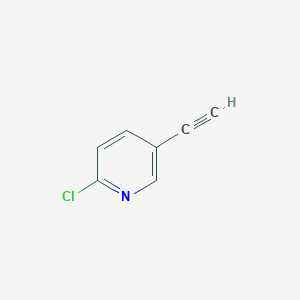

2-Chloro-5-ethynylpyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLDMOFVMPWSEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442971 | |

| Record name | 2-Chloro-5-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263012-63-1 | |

| Record name | 2-Chloro-5-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-ethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Chloro 5 Ethynylpyridine

Advanced Synthetic Routes to 2-Chloro-5-ethynylpyridine

Advanced synthetic routes to this compound focus on efficient and selective carbon-carbon bond formation. These methodologies are designed to be high-yielding and compatible with a range of functionalities, allowing for the construction of complex molecular architectures.

Exploration of Precursor Compounds in this compound Synthesis

Halogenated pyridines are common precursors for the synthesis of this compound due to their commercial availability and reactivity in cross-coupling reactions. Dihalogenated pyridines, in particular, offer a versatile platform for selective functionalization.

An alternative approach to the synthesis of this compound involves the conversion of a formyl group at the 5-position of the pyridine (B92270) ring into an ethynyl (B1212043) group. This transformation can be accomplished through several established one-carbon homologation reactions. While a direct synthesis of this compound from 2-chloro-5-formylpyridine is not extensively documented in readily available literature, established methods like the Corey-Fuchs reaction and the use of the Ohira-Bestmann reagent are standard procedures for this type of transformation. wikipedia.orgsigmaaldrich.comtcichemicals.comalfa-chemistry.comresearchgate.netorganic-chemistry.org

The Corey-Fuchs reaction involves the treatment of an aldehyde with a phosphine-ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to yield a 1,1-dibromoalkene. wikipedia.orgtcichemicals.com This intermediate is then treated with a strong base, such as n-butyllithium, to induce elimination and subsequent metal-halogen exchange to form the terminal alkyne. wikipedia.orgorganic-chemistry.org

Another powerful method is the Ohira-Bestmann modification of the Seyferth-Gilbert homologation. sigmaaldrich.com This one-pot reaction utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) to convert aldehydes directly into alkynes in the presence of a base like potassium carbonate. sigmaaldrich.com A patent describes a related transformation where 2-chloro-5-formylpyridine is converted to 2-chloro-5-vinylpyridine (B115529) via a Wittig reaction, which is then hydrogenated. google.com This indicates the feasibility of manipulating the formyl group at the 5-position.

A plausible synthetic sequence starting from 2-chloro-5-formylpyridine is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Corey-Fuchs Reaction | 1. PPh₃, CBr₄, CH₂Cl₂ 2. n-BuLi, THF, -78 °C to RT | 2-chloro-5-(2,2-dibromovinyl)pyridine |

| 2 | Alkyne Formation | Excess n-BuLi, THF, -78 °C to RT | This compound |

| Alternative | Ohira-Bestmann Reaction | Dimethyl (1-diazo-2-oxopropyl)phosphonate, K₂CO₃, MeOH | This compound |

This table represents a generalized and plausible reaction scheme based on established organic synthesis methodologies.

The use of 2-chloro-5-bromopyridine is a prominent strategy for the synthesis of this compound. The differential reactivity of the C-Br and C-Cl bonds allows for selective cross-coupling at the more reactive C-Br position. The Sonogashira coupling reaction is the most common method employed for this transformation. nih.gov

In this reaction, 2-chloro-5-bromopyridine is coupled with a protected or terminal alkyne, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper(I) co-catalyst. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for the selective formation of the desired product. Following the coupling, the trimethylsilyl (B98337) (TMS) protecting group is removed under mild basic or fluoride-mediated conditions to yield the terminal alkyne, this compound.

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those employing palladium, are central to the efficient synthesis of this compound. These reactions offer high yields, selectivity, and functional group tolerance.

The Sonogashira cross-coupling reaction is a cornerstone of palladium-catalyzed ethynylation in organic synthesis and is widely applied to the preparation of aryl and heteroaryl alkynes, including this compound. organic-chemistry.orglibretexts.org The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.orglibretexts.org

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne, copper(I), and base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

For the synthesis of this compound, precursors such as 2-chloro-5-iodopyridine (B1352245) or 2-chloro-5-bromopyridine are commonly used. The choice of halide influences the reaction conditions, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. libretexts.org This differential reactivity allows for selective coupling at a more reactive halogen site if multiple halogens are present. libretexts.org

The table below summarizes typical conditions for the Sonogashira coupling to produce ethynylpyridines.

| Precursor | Alkyne Source | Palladium Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 2-chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | - | Piperidine | Water/Acetone | 72 |

| 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | Not specified, but reaction proceeds |

| 2-amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | up to 96 |

Data synthesized from multiple sources for illustrative purposes of similar reactions. nih.govscirp.orgsoton.ac.uk

Recent advancements in Sonogashira coupling have focused on developing copper-free conditions to avoid the formation of homocoupled alkyne byproducts and to simplify purification. nih.govresearchgate.net These methods often employ alternative bases or ligands to facilitate the catalytic cycle.

Process Optimization and Scale-Up in this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces challenges related to cost, safety, efficiency, and environmental impact. Process optimization is therefore essential.

Applying the principles of green chemistry is crucial for developing sustainable and environmentally responsible synthetic processes. acs.org Key considerations for the synthesis of this compound include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cross-coupling reactions like the Sonogashira coupling are generally more atom-economical than substitution reactions that generate stoichiometric byproducts.

Use of Catalysis : The use of palladium and copper catalysts is inherently a green approach, as catalysts are used in small amounts and enable reactions to proceed with lower energy consumption and higher selectivity, reducing waste. greenchemistry-toolkit.org The development of recyclable catalysts, such as those on a solid support, further enhances the green credentials of the process. rsc.org

Safer Solvents and Auxiliaries : The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. skpharmteco.com Efforts are made to replace hazardous solvents like DMF and chlorinated solvents with greener alternatives such as PEG-400 or to design processes that run in more concentrated solutions to minimize solvent use. skpharmteco.comarabjchem.org

Waste Prevention : The ideal synthesis produces no waste. Process optimization aims to minimize the formation of byproducts and facilitate the recovery and reuse of solvents and catalysts. greenchemistry-toolkit.orgskpharmteco.com

Maximizing efficiency and ensuring high purity are paramount for the large-scale production of this compound. This involves rigorous optimization of all reaction parameters, including temperature, pressure, reaction time, and the stoichiometry of reagents. google.com

A critical challenge in scaling up is product purification. While laboratory-scale synthesis often relies on column chromatography for purification, this method is generally impractical and costly for large quantities. smolecule.com Therefore, a major goal of process development is to design a synthesis that yields a product pure enough to be isolated by crystallization. acs.orgresearchgate.net This often requires fine-tuning the reaction conditions to minimize the formation of closely related impurities that are difficult to separate. For example, an optimized protocol for a related compound, CTEP, improved the yield from 27% to 63% and enabled purification by crystallization, making it suitable for large-scale synthesis. researchgate.net

Purity is typically verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can confirm purities of >98%. The development of a robust, scalable synthesis that consistently delivers high-purity material without the need for chromatography is a key indicator of a commercially viable process. researchgate.net

By-product Formation and Mitigation Strategies

The synthesis of this compound, particularly through common methods like the Sonogashira coupling, can be accompanied by the formation of various by-products. The nature and quantity of these by-products are highly dependent on the choice of starting materials, reaction conditions, and the specific synthetic strategy employed. Understanding these potential side reactions is crucial for optimizing the synthesis to maximize the yield and purity of the desired product.

One of the primary challenges arises when using di-halogenated pyridines, such as 2-chloro-5-iodopyridine, as precursors. In such cases, the Sonogashira coupling can potentially occur at both halogen sites. Research has shown that when 2-chloro-5-iodopyridine is reacted with one equivalent of an alkyne like phenylacetylene, the desired mono-alkynylated product, 2-chloro-5-(2-phenylethynyl)pyridine, is formed. nih.govbeilstein-journals.orgbeilstein-journals.org However, the use of an excess of the alkyne (e.g., 2.5 equivalents) can lead to a subsequent coupling reaction at the chloro position, resulting in the formation of a significant by-product, 2,5-bis(2-phenylethynyl)pyridine. nih.govbeilstein-journals.orgbeilstein-journals.org This highlights the higher reactivity of the iodo-substituent over the chloro-substituent under these conditions.

To mitigate the formation of such di-substituted by-products, precise control over the stoichiometry of the reactants is essential. nih.govbeilstein-journals.orgbeilstein-journals.org By using a 1:1 molar ratio of the di-halogenated pyridine to the alkyne, the formation of the bis-alkynylated by-product can be minimized.

Another common side reaction in Sonogashira couplings is the homo-coupling of the terminal alkyne to form a symmetrical diyne. This is often catalyzed by the copper(I) co-catalyst in the presence of oxygen. While not extensively detailed for this specific synthesis in the provided context, it is a well-known general by-product in such reactions. The use of a trimethylsilyl (TMS) protecting group on the alkyne is a common strategy to prevent this and other undesired side reactions. smolecule.com The TMS group can be removed in a subsequent step under specific conditions, such as with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or through basic hydrolysis with potassium carbonate in methanol. smolecule.com

Furthermore, the synthesis of the pyridine core itself can introduce impurities that carry through the synthetic sequence. For instance, in the synthesis of related chloro-methylpyridines, by-products such as positional isomers (e.g., 2-chloro-3-picoline) can be formed, which may require purification by fractional distillation. google.com

Purification techniques are critical for removing by-products. Column chromatography on silica (B1680970) gel is frequently employed to isolate the pure this compound from reaction mixtures. nih.govbeilstein-journals.org

The following table summarizes the key by-products and the strategies to mitigate their formation.

| By-product Name | Formation Context | Mitigation Strategy |

| 2,5-bis(alkynyl)pyridine | Sonogashira coupling of 2-chloro-5-iodopyridine with an excess of a terminal alkyne. nih.govbeilstein-journals.orgbeilstein-journals.org | Strict control of stoichiometry (use of ~1 equivalent of the alkyne). nih.govbeilstein-journals.orgbeilstein-journals.org |

| Symmetrical Diynes (Homo-coupling) | Copper-catalyzed side reaction of the terminal alkyne. | Use of a protecting group (e.g., trimethylsilyl) on the alkyne. smolecule.com |

| Isomeric Precursors | By-products from the synthesis of the substituted pyridine ring itself. google.com | Purification of starting materials, fractional distillation. google.com |

Chemical Reactivity and Derivatization of 2 Chloro 5 Ethynylpyridine

Reactions at the Ethynyl (B1212043) Moiety of 2-Chloro-5-ethynylpyridine

The terminal alkyne functionality in this compound is a highly reactive site, amenable to a wide array of chemical reactions. These transformations allow for the introduction of diverse structural motifs, making it a valuable building block in organic synthesis.

The terminal ethynyl group of this compound is an ideal substrate for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is renowned for its high efficiency, mild reaction conditions, and formation of a stable 1,2,3-triazole ring. The reaction proceeds via a 1,3-dipolar cycloaddition between the terminal alkyne and an organic azide (B81097), yielding a 1,4-disubstituted triazole with high regioselectivity. This modular approach allows for the straightforward linkage of the 2-chloropyridyl scaffold to a wide variety of molecules, including biomolecules and polymers.

The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and polar moiety that can participate in hydrogen bonding and dipole-dipole interactions, often contributing to the biological activity of the final conjugate.

Table 1: Overview of Click Chemistry with this compound This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Reactant | Catalyst System | Product Type | Key Features |

|---|

The carbon-carbon triple bond of the ethynyl group can undergo addition reactions with water (hydration) and hydrogen halides (hydrohalogenation).

Hydration: Acid-catalyzed hydration of the alkyne in this compound is expected to follow Markovnikov's rule. The initial addition of water across the triple bond would yield an enol intermediate, which would then tautomerize to the more stable ketone, resulting in the formation of 2-chloro-5-acetylpyridine.

Hydrohalogenation: The reaction of this compound with hydrogen halides (HX, where X = Cl, Br, I) leads to the formation of halo-substituted ethenylpyridines. The reaction is significantly influenced by the basic nitrogen atom in the pyridine (B92270) ring. The nitrogen can be protonated by the acid, forming a pyridinium (B92312) salt. This enhances the electrophilicity of the ethynyl group, facilitating the nucleophilic attack of the halide ion. wikipedia.org This mechanism allows the reaction to proceed efficiently. wikipedia.org With an excess of hydrogen halide, a second addition can occur to yield a geminal dihalide. organic-chemistry.org

Regioselectivity: In chemistry, regioselectivity is the preference for bond formation or breaking in one direction over all other possibilities. organic-chemistry.org The addition of protic acids like HX to the asymmetrical alkyne of this compound is a regioselective process. organic-chemistry.org The reaction generally adheres to Markovnikov's rule, which states that the proton adds to the carbon atom of the alkyne that is already bonded to more hydrogen atoms. In this case, the hydrogen atom adds to the terminal carbon of the ethynyl group, and the halide adds to the carbon atom attached to the pyridine ring. This selectivity arises from the formation of the more stable vinyl carbocation intermediate at the carbon adjacent to the ring. organic-chemistry.org

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. The addition of HX to an alkyne can occur in two ways: syn-addition (where both H and X add to the same face of the triple bond) or anti-addition (where they add to opposite faces). The specific stereochemical outcome can depend on the reaction conditions and the substrate. In many cases, the hydrohalogenation of alkynes proceeds via an anti-addition mechanism, leading to the formation of the (E)-isomer as the major product.

The hydrohalogenation of this compound is a direct route to valuable 2-chloro-5-(haloethenyl)pyridine derivatives. For instance, reaction with one equivalent of HCl would yield 2-chloro-5-(2-chloroethenyl)pyridine. These vinyl halides are versatile synthetic intermediates themselves, capable of participating in further cross-coupling reactions.

Table 2: Products from Hydration and Hydrohalogenation This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Reagent | Regioselectivity | Product | Derivative Class |

|---|---|---|---|

| H₂O / H⁺ | Markovnikov | 2-Chloro-5-acetylpyridine | Ketone |

| HCl (1 eq.) | Markovnikov | 2-Chloro-5-(2-chloroethenyl)pyridine | Ethenylpyridine (Vinyl Halide) |

| HBr (1 eq.) | Markovnikov | 2-Chloro-5-(2-bromoethenyl)pyridine | Ethenylpyridine (Vinyl Halide) |

| HI (1 eq.) | Markovnikov | 2-Chloro-5-(2-iodoethenyl)pyridine | Ethenylpyridine (Vinyl Halide) |

The ethynyl group can also participate in cycloaddition reactions, where it reacts with another π-system to form a cyclic compound.

Diels-Alder Reaction: In the Diels-Alder reaction, a [4+2] cycloaddition, an alkyne can act as a "dienophile," reacting with a conjugated diene. wikipedia.orgorganic-chemistry.org The ethynyl group in this compound, activated by the electron-withdrawing nature of the 2-chloropyridyl ring, can react with electron-rich dienes to form a substituted cyclohexadiene ring. organic-chemistry.org This provides a powerful method for constructing six-membered rings. wikipedia.org

[2+2] Cycloaddition: This reaction involves the combination of two two-π-electron systems to form a four-membered ring. rsc.org Photochemical [2+2] cycloadditions between an alkyne and an alkene can produce cyclobutene (B1205218) derivatives. While thermally generally forbidden, these reactions can be promoted by light or transition metal catalysts.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds in modern organic synthesis. researchgate.net The ethynyl and chloro substituents on the pyridine ring provide two distinct handles for these transformations.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The terminal alkyne of this compound is perfectly suited for this reaction. organic-chemistry.org It can be coupled with a wide range of aryl or vinyl halides to produce disubstituted alkynes, significantly increasing molecular complexity under mild conditions. wikipedia.org This is a highly reliable method for creating C(sp²)-C(sp) bonds.

Heck Coupling: The Heck reaction couples an alkene with an aryl or vinyl halide. wikipedia.orgtandfonline.com While this compound itself would not be a direct substrate for the standard Heck reaction at the ethynyl position, its derivatives, such as the 2-chloro-5-vinylpyridine (B115529) formed via reduction or other means, can readily participate. google.com The chloro-substituent at the 2-position of the pyridine ring can also act as the halide partner in a Heck coupling with various alkenes.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid) with an organohalide. organic-chemistry.orgwikipedia.org This reaction is exceptionally versatile for forming C(sp²)-C(sp²) bonds. The chloro group on the this compound molecule can serve as the halide component, allowing for coupling with various aryl or vinyl boronic acids. This enables the synthesis of 2-aryl-5-ethynylpyridine derivatives. A patent describes a related synthesis where 2-chloro-5-bromopyridine is converted to 2-chloro-5-vinylpyridine via a Suzuki reaction, highlighting the utility of this method for functionalizing the pyridine ring. google.com

Table 3: Metal-Catalyzed Coupling Reactions of this compound and its Derivatives This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Reaction Name | Reactive Site on Pyridine | Coupling Partner | Product Type | Catalyst System |

|---|---|---|---|---|

| Sonogashira | Ethynyl group | Aryl/Vinyl Halide (R-X) | 2-Chloro-5-(R-ethynyl)pyridine | Pd complex, Cu(I) salt, Base |

| Heck | Chloro group | Alkene (R-CH=CH₂) | 2-(R-ethenyl)-5-ethynylpyridine | Pd complex, Base |

Oxidation and Reduction of the Ethynyl Group

The ethynyl group of this compound can undergo both oxidation and reduction, leading to a variety of valuable derivatives.

Oxidation: The terminal alkyne functionality can be oxidized under various conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃), can cleave the carbon-carbon triple bond. This oxidative cleavage typically results in the formation of a carboxylic acid at the pyridine ring. For instance, treatment of this compound with potassium permanganate would be expected to yield 2-chloropyridine-5-carboxylic acid. This transformation is a common strategy for converting alkyne groups into more highly oxidized functional groups libretexts.orggoogle.comyoutube.com. The reaction generally proceeds by initial formation of a diol, which is then further oxidized and cleaved.

Reduction: The ethynyl group can be fully or partially reduced through catalytic hydrogenation. Complete reduction to an ethyl group, yielding 2-chloro-5-ethylpyridine, can be achieved using catalysts like palladium on carbon (Pd/C), platinum dioxide (PtO₂), or rhodium on carbon (Rh/C) under a hydrogen atmosphere . However, selectivity can be a significant challenge. Studies on the closely related compound, 2-chloro-5-vinylpyridine, have shown that some catalysts can lead to undesired side reactions. For example, hydrogenation with 10% Pd/C can result in reductive dechlorination, producing a mixture of 3-ethylpyridine (B110496) and 3-vinylpyridine (B15099) alongside the desired product google.com. More selective catalysts, such as specific iridium complexes, have been developed to hydrogenate the multiple bond without affecting the chloro substituent google.com.

Partial reduction of the ethynyl group to a vinyl group (to form 2-chloro-5-vinylpyridine) can be accomplished using specialized catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This transformation provides access to vinylpyridine derivatives, which are themselves useful synthetic intermediates.

| Starting Material | Reagents and Conditions | Major Product(s) | Reference |

|---|---|---|---|

| 2-Chloro-5-vinylpyridine | H₂, 10% Pd/C, Methanol | 2-Chloro-5-ethylpyridine, 3-Ethylpyridine, 3-Vinylpyridine | google.com |

| 2-Chloro-5-vinylpyridine | H₂, PtO₂, Methanol | 2-Chloro-5-ethylpyridine, 3-Ethylpiperidine | google.com |

| 2-Chloro-5-vinylpyridine* | H₂, [Ir(cod)(py)(PCy₃)]PF₆ | 2-Chloro-5-ethylpyridine (High Selectivity) | google.com |

Reactions at the Chloro Substituent of this compound

The chlorine atom at the C-2 position of the pyridine ring is a key site for derivatization, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the ortho (C-2, C-6) and para (C-4) positions relative to the ring nitrogen. The presence of the chloro substituent at the C-2 position makes this compound an excellent substrate for SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a negatively charged intermediate (a Meisenheimer complex). The aromaticity is then restored by the expulsion of the chloride ion.

A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates, to introduce new functional groups at the 2-position. For example, the reaction of 2-chloropyridines with primary or secondary amines is a common method for synthesizing 2-aminopyridine (B139424) derivatives researchgate.netyoutube.comlibretexts.orgyoutube.com. The reaction of the closely related 2-chloro-5-nitropyridine (B43025) with N-phenylpiperazine proceeds efficiently, demonstrating the high reactivity of the C-2 position towards nucleophilic attack by amines researchgate.net. Given that the ethynyl group is also electron-withdrawing, this compound is expected to react readily with various amines to furnish 2-amino-5-ethynylpyridine derivatives.

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-chloropyridines are competent electrophilic partners in these transformations.

Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a C-C bond nrochemistry.comlibretexts.org. This compound can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., Na₂CO₃ or K₃PO₄) to produce 2-aryl-5-ethynylpyridine derivatives. The reactivity of chloropyridines in Suzuki couplings is well-established, making this a reliable method for elaborating the pyridine core google.com.

Negishi Coupling : The Negishi reaction involves the coupling of an organohalide with an organozinc reagent. This method is known for its high functional group tolerance. This compound can serve as the electrophile, reacting with arylzinc, vinylzinc, or alkylzinc halides under palladium or nickel catalysis to form the corresponding C-C coupled products.

Buchwald-Hartwig Amination : This reaction provides a versatile method for forming C-N bonds by coupling an aryl halide with an amine. It is particularly useful for amines that are poor nucleophiles in traditional SNAr reactions. Using a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., BINAP, XPhos), this compound can be coupled with a broad range of primary and secondary amines, anilines, and even amides to yield diverse 2-amino-5-ethynylpyridine structures.

Other notable cross-coupling reactions applicable to this compound include the Sonogashira coupling (with a terminal alkyne) organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.netnih.gov, Stille coupling (with an organostannane) nrochemistry.comlibretexts.orgorganic-chemistry.orgwikipedia.org, Hiyama coupling (with an organosilane) organic-chemistry.orgwikipedia.orgdntb.gov.uarsc.orgnih.gov, and Kumada coupling (with a Grignard reagent) wikipedia.orgorganic-chemistry.orgresearchgate.netnih.govresearchgate.net.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | 2-Aryl-5-ethynylpyridine |

| Negishi | R-ZnX | Pd(dba)₂/P(o-tol)₃ | 2-Alkyl/Aryl-5-ethynylpyridine |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃/BINAP | 2-(R¹R²N)-5-ethynylpyridine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂/CuI | 2-(Alkynyl)-5-ethynylpyridine |

Reductive Dehalogenation Strategies

The removal of the chlorine atom to generate 5-ethynylpyridine is another important transformation. This can be achieved through catalytic hydrogenation. As observed with the analogous 2-chloro-5-vinylpyridine, using hydrogen gas with a 10% palladium on carbon catalyst can lead to the cleavage of the C-Cl bond google.com. This process, known as hydrodechlorination, is a common side reaction during the hydrogenation of other functional groups in chlorinated aromatic compounds but can be utilized as a primary strategy when the dechlorinated product is the target.

An alternative, innovative strategy for dechlorination involves a two-step sequence. First, N-oxidation of the pyridine ring (see section 3.3.1) activates the C-Cl bond further towards nucleophilic attack. The resulting N-oxide can then be subjected to nucleophilic dechlorination. A recent study demonstrated that 2-chloropyridine can be efficiently dechlorinated by converting it to its N-oxide, which is then attacked by the hydroperoxide anion (HO₂⁻) nih.gov. This N-oxidation-dechlorination pathway highlights a modern approach to cleaving the robust aryl-chloride bond under relatively mild conditions.

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing for reactions directly at the nitrogen center.

N-Oxidation and N-Alkylation Studies

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid arkat-usa.orgchemtube3d.com. The resulting N-oxide, this compound N-oxide, has significantly altered electronic properties compared to the parent pyridine. The N-O bond acts as a strong dipole, increasing the electron density at the C-2 and C-4 positions, which can modify the regioselectivity of subsequent reactions. N-oxidation of substituted 2-chloropyridines with m-CPBA is a well-documented and efficient process researchgate.net. The reaction is often performed at low temperatures in a chlorinated solvent like dichloromethane (B109758) researchgate.net.

N-Alkylation: As a nucleophile, the pyridine nitrogen can react with electrophilic alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl triflates, to form quaternary pyridinium salts. This N-alkylation reaction converts the neutral pyridine into a positively charged pyridinium ion, for example, 1-alkyl-2-chloro-5-ethynylpyridinium halide. This modification drastically changes the molecule's solubility and electronic properties, making the ring even more electron-deficient and highly susceptible to nucleophilic attack.

Table of Mentioned Compounds

| Compound Name | Structure |

|---|---|

| This compound | Cl-C₅H₃N-C≡CH |

| 2-Chloropyridine-5-carboxylic acid | Cl-C₅H₃N-COOH |

| 2-Chloro-5-ethylpyridine | Cl-C₅H₃N-CH₂CH₃ |

| 2-Chloro-5-vinylpyridine | Cl-C₅H₃N-CH=CH₂ |

| 3-Ethylpyridine | C₅H₄N-CH₂CH₃ |

| 3-Vinylpyridine | C₅H₄N-CH=CH₂ |

| 3-Ethylpiperidine | C₅H₁₀N-CH₂CH₃ |

| 5-Ethynylpyridine | C₅H₄N-C≡CH |

| 2-Chloro-5-nitropyridine | Cl-C₅H₃N-NO₂ |

| N-Phenylpiperazine | C₆H₅-N(CH₂CH₂)₂NH |

| This compound N-oxide | Cl-C₅H₃N(→O)-C≡CH |

| 1-Alkyl-2-chloro-5-ethynylpyridinium halide | [Cl-C₅H₃N⁺(R)-C≡CH]X⁻ |

Coordination Chemistry with Metal Centers

While specific studies on the coordination complexes of this compound are not extensively documented, its behavior as a ligand can be inferred from the well-established coordination chemistry of pyridine, halopyridines, and ethynyl-substituted aromatic compounds. The molecule presents multiple potential coordination sites: the nitrogen atom of the pyridine ring, the π-system of the ethynyl group, and potentially the chloro substituent under specific conditions.

The ethynyl group introduces additional coordination possibilities. It can act as a π-ligand, coordinating to a metal center through its triple bond. Furthermore, the terminal alkyne can be deprotonated to form a metal-acetylide bond, a common feature in organometallic chemistry. This dual functionality allows this compound to act as a bridging ligand between two metal centers, with the pyridine nitrogen coordinating to one metal and the ethynyl group to another. This bridging capability is a key feature in the construction of coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgresearchgate.netuniversityofgalway.ie

The interplay between these coordination modes can lead to the formation of diverse and complex supramolecular structures. For instance, the combination of the pyridyl nitrogen and the ethynyl group could facilitate the self-assembly of intricate molecular architectures.

Table 1: Potential Coordination Modes of this compound with Metal Centers

| Coordination Site(s) | Type of Interaction | Potential Metal Ions | Resulting Structures |

| Pyridine Nitrogen | Lewis base donation | Transition metals (e.g., Cu(II), Zn(II), Co(II), Pd(II), Pt(II)) | Discrete mononuclear or polynuclear complexes |

| Ethynyl Group (π-system) | π-complexation | Transition metals (e.g., Ag(I), Cu(I), Pt(0)) | π-complexes |

| Deprotonated Ethynyl Group | σ-bond (metal-acetylide) | Transition metals (e.g., Cu(I), Ag(I), Au(I), Pd(II)) | Metal-acetylide complexes |

| Pyridine N and Ethynyl Group | Bridging ligand | Various transition metals | Coordination polymers, Metal-Organic Frameworks (MOFs) |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. bohrium.comwikipedia.org The functional groups present in this compound make it an excellent candidate for participation in various MCRs.

One of the most relevant MCRs for this compound is the Sonogashira coupling , a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org While traditionally viewed as a two-component reaction, it can be considered a cornerstone for more complex, one-pot multi-component syntheses. In this context, the ethynyl group of this compound can react with a variety of aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov This reaction is fundamental for creating more elaborate ligands that can subsequently be used in coordination chemistry.

Furthermore, the terminal alkyne functionality opens the door to "click" chemistry , particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific reaction involves the coupling of an alkyne with an azide to form a stable triazole ring. This compound can be a key building block in CuAAC-based MCRs, where an azide-containing molecule and another component react to generate novel heterocyclic systems. The resulting triazole can also act as a coordinating ligand, leading to the formation of multinuclear metal complexes.

Another important class of MCRs for which this compound is a suitable substrate is the A³ coupling (Aldehyde-Alkyne-Amine). In this reaction, a terminal alkyne, an aldehyde, and a secondary amine react to form a propargylamine. mdpi.comnih.gov This three-component reaction provides a straightforward route to functionalized propargylamines containing the 2-chloropyridyl moiety, which are valuable intermediates in organic synthesis and can also serve as ligands for metal complexes.

The chloro-substituent on the pyridine ring can also participate in MCRs, for example, through palladium-catalyzed cross-coupling reactions, further expanding the synthetic utility of this compound.

Table 2: Potential Multi-Component Reactions Involving this compound

| Reaction Name | Reactants | Key Functional Group of this compound | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide | Ethynyl | Aryl/Vinyl-substituted alkynes |

| A³ Coupling | Aldehyde, Secondary Amine | Ethynyl | Propargylamines |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide | Ethynyl | 1,2,3-Triazoles |

| MCRs for Heterocycle Synthesis | Various carbonyls, amines, etc. | Ethynyl, Pyridine ring | Substituted pyridines and other heterocycles acsgcipr.org |

Applications of 2 Chloro 5 Ethynylpyridine in Medicinal Chemistry Research

2-Chloro-5-ethynylpyridine as a Core Scaffold in Drug Discovery

The pyridine (B92270) nucleus is a six-membered heteroaromatic ring that is a common feature in many natural products and synthetic drugs. nih.gov Its unique chemical properties, including its ability to act as a hydrogen bond acceptor and its capacity for various chemical modifications, make it an attractive scaffold for drug design. mdpi.com The this compound structure, in particular, offers distinct advantages for medicinal chemists.

The chloro and ethynyl (B1212043) groups at the 2 and 5 positions, respectively, serve as reactive handles for further chemical elaboration. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups. The terminal alkyne (ethynyl group) is particularly valuable for its participation in a range of coupling reactions, most notably the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds. This chemical versatility allows for the systematic modification of the core structure to explore structure-activity relationships and optimize pharmacological properties.

Design and Synthesis of Novel Therapeutic Agents based on this compound

A notable example of the synthetic utility of this compound is in the creation of complex heterocyclic systems. Through multi-step synthetic sequences, the pyridine core can be elaborated into more complex structures with potential therapeutic applications. The development of modulators for the metabotropic glutamate (B1630785) receptor 5 (mGluR5) showcases the successful application of this scaffold in generating novel drug candidates. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. By systematically modifying the this compound scaffold and evaluating the pharmacological effects of the resulting analogs, researchers can identify key molecular interactions that govern a compound's potency and selectivity.

For derivatives of this compound, SAR studies often involve:

Modification of the ethynyl group: Replacing the terminal hydrogen with various substituents or using the alkyne as a linker to introduce larger, more complex groups.

Substitution at the chloro position: Displacing the chlorine atom with different functional groups to probe the electronic and steric requirements of the binding pocket of a target protein.

Alterations to the pyridine ring: Introducing additional substituents onto the pyridine core to fine-tune the molecule's properties.

These studies are essential for optimizing lead compounds into clinical candidates by enhancing their desired therapeutic effects while minimizing potential off-target activities.

Specific Therapeutic Areas Under Investigation

One of the most significant applications of the this compound scaffold has been in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5). researchgate.net mGluR5 is a G protein-coupled receptor that plays a crucial role in regulating neuronal excitability and synaptic plasticity. Its dysfunction has been implicated in a range of neuropsychiatric disorders, including depression, anxiety, and Fragile X syndrome. researchgate.net

By optimizing a screening hit, researchers developed highly potent and selective mGluR5 NAMs based on the this compound core. researchgate.net Two prominent examples are Basimglurant and CTEP. These compounds have demonstrated efficacy in preclinical models of anxiety and depression. researchgate.net

| Compound | Target | Activity (IC₅₀) | Therapeutic Area |

| Basimglurant (RO4917523) | mGluR5 | Potent and selective NAM | Depression, Anxiety, Fragile X Syndrome |

| CTEP | mGluR5 | Highly potent and selective NAM | Neuropsychiatric Disorders |

This table presents a summary of research findings and is for informational purposes only.

The pyridine scaffold is a common feature in many anticancer agents. nih.gov Derivatives of 2-chloro-pyridine have been synthesized and evaluated for their potential as antitumor agents. nih.gov Research has explored the incorporation of the 2-chloro-pyridine moiety into larger molecules, such as those containing flavone (B191248) or dihydropyrazole components, to assess their ability to inhibit cancer cell growth. nih.gov

One study reported the synthesis of novel 2-chloro-pyridine derivatives and their evaluation against the SGC-7901 gastric cancer cell line. Two compounds, designated 6e and 6f, showed inhibitory effects with IC₅₀ values of 22.28 ± 6.26 µg/mL and 18.45 ± 2.79 µg/mL, respectively. nih.gov Furthermore, compound 6e was found to be a potent inhibitor of telomerase, an enzyme often upregulated in cancer cells, with an IC₅₀ value of 0.8 ± 0.07 µM. nih.gov

| Compound | Cell Line | Activity (IC₅₀) | Target |

| Compound 6e | SGC-7901 (Gastric Cancer) | 22.28 ± 6.26 µg/mL | Telomerase (IC₅₀ = 0.8 ± 0.07 µM) |

| Compound 6f | SGC-7901 (Gastric Cancer) | 18.45 ± 2.79 µg/mL | Not specified |

This table presents a summary of research findings and is for informational purposes only.

While chloro- and dichloroacetamides bearing thiazole (B1198619) scaffolds have shown cytotoxic activity against various cancer cell lines, the direct linkage to the this compound core in these specific studies is not established. uran.uauran.ua

The development of novel anti-inflammatory agents is a crucial area of pharmaceutical research. Pyrimidine (B1678525) derivatives, which are structurally related to pyridines, have been shown to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase-2 (COX-2). nih.gov The structural similarities between pyridine and pyrimidine suggest that pyridine-based compounds could also possess anti-inflammatory properties.

While the direct evaluation of this compound and its close derivatives as anti-inflammatory agents is not extensively documented in the provided search results, the general potential of related heterocyclic scaffolds in this therapeutic area is recognized. nih.gov The anti-inflammatory effects of pyrimidines are attributed to their ability to suppress the expression and activity of various inflammatory mediators, including prostaglandins (B1171923) and certain cytokines. nih.gov Further research is needed to specifically explore the anti-inflammatory potential of compounds derived from the this compound scaffold.

Pesticide and Agrochemical Intermediate Research

The pyridine ring is a common structural motif in a wide range of pesticides and agrochemicals. Notably, derivatives of 2-chloropyridine (B119429) have been extensively utilized as key intermediates in the synthesis of neonicotinoid insecticides. For instance, the closely related compound, 2-chloro-5-chloromethylpyridine (CCMP), is a crucial building block for the production of widely used insecticides such as imidacloprid (B1192907) and acetamiprid (B1664982) chemicalbook.compatsnap.com. These insecticides are effective against a broad spectrum of sucking insects.

| Related Pyridine Intermediate | Resulting Pesticide Class | Example Pesticides |

| 2-chloro-5-chloromethylpyridine (CCMP) | Neonicotinoids | Imidacloprid, Acetamiprid chemicalbook.compatsnap.com |

| 2-chloro-5-methylpyridine (B98176) | Herbicides | (Intermediate for synthesis) epo.org |

Ligand Design for Metal Ion-Binding Studies in Drug Development

In the field of medicinal chemistry, the design of ligands that can selectively bind to metal ions is a critical aspect of drug development. Metal complexes are being explored for a variety of therapeutic applications, including as anticancer and antimicrobial agents researchgate.net. The pyridine nitrogen atom and the ethynyl group in this compound present potential coordination sites for metal ions.

The broader class of pyridine derivatives has been extensively studied for their ability to form stable complexes with a variety of transition metals wikipedia.org. The specific geometry and electronic properties of these metal complexes can be fine-tuned by modifying the substituents on the pyridine ring. The ethynyl group, with its triple bond, can participate in π-bonding with metal centers, potentially influencing the electronic structure and reactivity of the resulting complex.

Advanced Research Topics and Emerging Trends for 2 Chloro 5 Ethynylpyridine

Supramolecular Chemistry and Nanotechnology Applications

The ability of 2-chloro-5-ethynylpyridine to participate in a range of non-covalent interactions and coordination chemistry makes it a molecule of significant interest in the bottom-up fabrication of complex molecular architectures.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The pyridine (B92270) nitrogen and the ethynyl (B1212043) group of this compound offer potential coordination sites for metal centers, making it a candidate for the design of novel MOFs with tailored properties. While specific MOFs based on this compound are not yet extensively documented in publicly available research, the principles of MOF synthesis using analogous pyridine-based ligands suggest its potential utility. The chloro-substituent can also influence the electronic properties and stability of the resulting framework. The synthesis of such MOFs would typically involve solvothermal or room-temperature methods, reacting this compound with a suitable metal salt. mdpi.comnih.govmdpi.com The resulting materials could exhibit applications in gas storage, separation, and catalysis.

Table 1: Potential Metal Ions and Ligand Coordination Modes in MOFs with Pyridine-Based Ligands

| Metal Ion | Potential Coordination Geometry | Role of Pyridine Ligand |

| Cu(II) | Square planar, Octahedral | Bridging or terminal |

| Zn(II) | Tetrahedral, Octahedral | Bridging or terminal |

| Fe(III) | Octahedral | Bridging |

| Zr(IV) | Octahedral, Square antiprismatic | Bridging |

This table presents potential coordination scenarios based on known MOF chemistry with similar ligands.

The self-assembly of molecules into well-defined supramolecular structures is a powerful strategy for creating functional nanomaterials. Pyridine derivatives are known to self-assemble into various architectures, such as nanotubes and nanofibers, driven by a combination of hydrogen bonding, π-π stacking, and metal coordination. chemrxiv.orgnih.govresearchgate.netosti.govnih.gov Derivatives of this compound could be designed to undergo similar self-assembly processes. For instance, modification of the ethynyl group could introduce functionalities that promote specific intermolecular interactions, leading to the formation of complex and ordered nanostructures. The cooperative self-assembly of such macrocycles can lead to mechanically robust nanotubes. nih.govresearchgate.netosti.gov

Conjugated polymers containing pyridine units are of interest for their electronic and optical properties. The ethynyl group of this compound makes it a suitable monomer for the synthesis of conjugatively bridged polymers and oligomers. nih.gov These materials can be designed to have specific electronic properties by varying the co-monomers and the metal catalysts used in their synthesis. Such polymers could find applications in molecular electronics, sensors, and organic light-emitting diodes (OLEDs). The presence of the chloro- and pyridine- functionalities allows for further post-polymerization modification, enabling the fine-tuning of the material's properties for specific nanoengineering applications.

Catalysis and Organometallic Chemistry with this compound Ligands

The pyridine nitrogen in this compound can act as a ligand for a variety of transition metals, opening up possibilities for its use in catalysis and organometallic chemistry. The electronic properties of the pyridine ring, influenced by the chloro- and ethynyl- substituents, can modulate the catalytic activity of the metal center.

Late-transition-metal complexes are widely used as catalysts for polymerization reactions. mdpi.commdpi.com While specific examples employing this compound as a ligand are not prevalent in the literature, its structural similarity to other pyridine-based ligands used in polymerization catalysis suggests its potential. For instance, nickel and cobalt complexes with bis(imino)pyridine ligands are effective catalysts for ethylene (B1197577) polymerization. researchgate.net A complex of this compound with such metals could potentially catalyze the polymerization of olefins and other monomers. The electronic nature of the ligand can influence the molecular weight, polydispersity, and branching of the resulting polymers.

Table 2: Selected Late-Transition-Metal Catalysts for Polymerization

| Metal | Ligand Type | Monomer |

| Ni | Bis(imino)pyridine | Ethylene |

| Co | Bis(imino)pyridine | Ethylene |

| Pd | Diimine | Ethylene, α-olefins |

| Fe | Bis(imino)pyridine | Ethylene |

This table provides examples of catalyst systems and is not exhaustive.

The field of C-C bond coupling and C-H bond activation is crucial for the efficient synthesis of complex organic molecules. nih.govwikipedia.orgresearchgate.net Research has shown that 2-ethynylpyridine (B158538) can react with trimetallic clusters of osmium and ruthenium, leading to C-C bond coupling of the alkyne moiety and C-H bond activation. researchgate.net Specifically, the reaction with a triruthenium cluster resulted in the C-C bond coupling of two and three 2-ethynylpyridine molecules. researchgate.net This suggests that complexes of this compound could also participate in and catalyze such transformations.

Furthermore, pyridine and its derivatives are known to undergo selective C-H activation in the presence of rhodium and iridium complexes. mdpi.com The nitrogen atom of the pyridine ring can direct the metal catalyst to activate a specific C-H bond, typically at the C2 position. The presence of the chloro and ethynyl substituents on the pyridine ring of this compound could influence the regioselectivity and efficiency of such C-H activation processes, offering a pathway to novel functionalized pyridine compounds. nih.govresearchgate.net

Theoretical and Computational Chemistry of this compound

Theoretical and computational chemistry provide powerful tools for investigating the properties and potential applications of molecules like this compound at the atomic and electronic levels. These methods allow for the prediction of molecular structure, reactivity, and spectroscopic characteristics, as well as the simulation of complex interactions with biological systems.

Electronic Structure and Reactivity Predictions

Computational methods, particularly Density Functional Theory (DFT), are employed to predict the electronic structure and reactivity of this compound. DFT calculations can determine the optimized molecular geometry, revealing that molecules like 2-chloro-5-nitropyridine (B43025) are essentially flat, with all non-hydrogen atoms lying in a common plane researchgate.net. A similar planarity would be expected for this compound.

Key indicators of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to understand the molecule's electronic behavior. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. For related compounds like 2-amino-3-chloro-5-trifluoromethyl pyridine, these frontier molecular orbitals are computed to predict molecular properties nih.gov.

Furthermore, the formation of a pyridinium (B92312) salt upon protonation of the nitrogen atom can significantly enhance the electrophilicity of the ethynyl group, making it more susceptible to nucleophilic attack acs.org. Computational models can quantify this change in reactivity by analyzing the charge distribution and orbital energies of the protonated species. A Molecular Electrostatic Potential (MEP) surface can also be simulated to visualize the electron density distribution and identify regions prone to electrophilic or nucleophilic attack nih.gov.

Table 1: Predicted Electronic Properties of Pyridine Derivatives from DFT Calculations

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Influences charge-transfer interactions and reactivity with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Determines susceptibility to nucleophilic attack, particularly at the ethynyl group. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, showing electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | Identifies the nitrogen atom as a site for protonation and the ethynyl group as a potential site for nucleophilic addition. |

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

Computational chemistry is instrumental in simulating and interpreting the spectroscopic properties of this compound. These simulations provide valuable data that can be compared with experimental results to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts of molecules researchgate.netresearchgate.net. For this compound, simulations would predict the specific resonance frequencies for the protons and carbon atoms of the pyridine ring and the ethynyl group. These theoretical spectra aid in the assignment of experimental peaks.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. These calculations yield a set of harmonic vibrational frequencies corresponding to the molecule's fundamental modes of vibration researchgate.netresearchgate.net. The resulting theoretical IR spectrum can be compared with experimental FT-IR data to identify characteristic peaks, such as the C≡C stretch of the ethynyl group and the C-Cl stretch. Machine learning models have also emerged as a fast and accurate alternative to traditional DFT for simulating IR spectra chemrxiv.org.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectrum nih.govresearchgate.net. This method calculates the energies of electronic transitions, which correspond to the absorption wavelengths (λmax) in the UV-Vis spectrum. For this compound, these simulations would predict the electronic transitions, likely involving π→π* interactions within the pyridine ring and ethynyl moiety.

Table 2: Representative Simulated Spectroscopic Data for this compound

| Spectrum | Method | Predicted Key Signals/Bands |

|---|---|---|

| ¹H NMR | DFT/GIAO | Distinct chemical shifts for the three aromatic protons on the pyridine ring and the terminal alkyne proton. |

| ¹³C NMR | DFT/GIAO | Resonances for five carbons in the pyridine ring and two sp-hybridized carbons of the ethynyl group. |

| IR | DFT (B3LYP) | Characteristic vibrational frequencies for C-H (aromatic and alkyne), C≡C, C=C, C=N, and C-Cl stretching modes. |

| UV-Vis | TD-DFT | Absorption maxima (λmax) corresponding to π→π* electronic transitions within the conjugated system. |

Molecular Dynamics and Docking Simulations for Biological Interactions

Computational techniques are essential for exploring the potential of this compound and its derivatives in a biological context.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme, to form a stable complex mdpi.com. Studies on other 2-chloro-pyridine derivatives have used molecular docking to investigate their potential as antitumor agents by simulating their binding to the active site of enzymes like telomerase nih.gov. Similarly, docking simulations for this compound could be performed to predict its binding affinity and interaction modes with various therapeutic targets, helping to elucidate its potential mechanism of action mdpi.com. Such studies can reveal key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex nih.gov.

Molecular Dynamics (MD): MD simulations are used to study the time-dependent behavior of molecular systems. An MD simulation can provide insights into the stability of a ligand-protein complex in a dynamic environment, such as in an aqueous solution chemrxiv.org. For this compound, MD simulations could be used to analyze the conformational changes upon binding to a receptor and to assess the stability of the predicted binding poses obtained from molecular docking.

Applications in Material Science Research

The unique combination of a reactive pyridine ring and a versatile ethynyl group makes this compound a promising building block for advanced materials. The ethynyl group is particularly valuable for constructing polymers and network materials through reactions like Sonogashira coupling, click chemistry, and cycloaddition.

Drawing parallels from studies on perfluoropyridine, which is highly reactive towards nucleophilic aromatic substitution, this compound could be used to synthesize fluorinated polymers and network materials mdpi.com. These materials often exhibit desirable properties such as high thermal stability, chemical resistance, and hydrophobicity. Network polymers derived from pyridine-based monomers have shown excellent temperature resistance, with thermal decomposition onsets as high as 450 °C, making them potentially suitable for applications in the aerospace industry or as low-dielectric constant materials mdpi.com. The rigid, planar structure of the pyridine ring can contribute to the formation of highly ordered and robust materials.

Bioinorganic Chemistry Studies

Bioinorganic chemistry investigates the role of metals in biology wikipedia.org. Pyridine-containing molecules are classic ligands in coordination chemistry, readily forming complexes with a wide range of metal ions through the lone pair of electrons on the nitrogen atom.

This compound can act as a ligand, coordinating to metal centers to form novel bioinorganic complexes. The field of bioinorganic chemistry often focuses on synthesizing complex compounds of transition metal ions for use as therapeutic and diagnostic agents mdpi.com. Metal complexes of this compound could be designed and studied for such purposes. For instance, the interaction of these complexes with biomolecules could be investigated to understand their potential as enzyme inhibitors or DNA-interacting agents. Many essential biological processes depend on metalloproteins, and synthetic metal complexes are often studied as models or mimics to understand and modulate the function of these natural systems wikipedia.org. The specific electronic and steric properties imparted by the chloro and ethynyl substituents could be tuned to modulate the reactivity and biological activity of the resulting metal complexes.

Analytical and Spectroscopic Characterization in 2 Chloro 5 Ethynylpyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-chloro-5-ethynylpyridine. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, researchers can confirm the precise arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region of the spectrum, generally between 6.0 and 8.0 ppm. wfu.edulibretexts.org The exact chemical shifts are influenced by the positions of the chloro and ethynyl (B1212043) substituents. The acetylenic proton of the ethynyl group is also expected to have a characteristic chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information, revealing the chemical environment of each carbon atom. The carbon atoms of the pyridine ring will have distinct signals, with their chemical shifts influenced by the electronegativity of the adjacent nitrogen and chlorine atoms. testbook.com The carbons of the ethynyl group also exhibit characteristic resonances. For instance, in pyridine, the C2 carbon, being adjacent to the nitrogen, is deshielded and appears at a lower field (around 150 ppm), while C3 and C4 carbons are found at approximately 124 ppm and 136 ppm, respectively. testbook.com

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic Protons (Pyridine Ring) | 6.0 - 8.0 | Influenced by chloro and ethynyl substituents. wfu.edulibretexts.org |

| Acetylenic Proton | 2.3 - 2.9 | Characteristic shift for a terminal alkyne proton. wfu.edu |

| Pyridine Ring Carbons | 120 - 155 | Shifts are dependent on the position relative to N and Cl atoms. testbook.com |

| Alkyne Carbons | 65 - 90 | Typical range for sp-hybridized carbons in an alkyne. pdx.educompoundchem.com |

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further aid in assigning the proton and carbon signals unequivocally by revealing correlations between neighboring protons and long-range proton-carbon couplings, respectively.

Mass Spectrometry Techniques (e.g., LC-MS) for Purity and Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. rsc.org When coupled with liquid chromatography (LC-MS), it allows for the separation of a mixture and the subsequent mass analysis of its components. rsc.orgkuleuven.be

For this compound, LC-MS analysis would confirm the presence of the desired compound by detecting its molecular ion peak. The expected monoisotopic mass of this compound (C₇H₄ClN) is approximately 137.00322 Da. uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental formula.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Under ionization, the molecule can break into characteristic fragments, and the analysis of these fragments can help to verify the structure of the parent molecule.

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 138.01050 |

| [M+Na]⁺ | 159.99244 |

| [M-H]⁻ | 135.99594 |

| [M]⁺ | 137.00267 |

Data sourced from predicted values. uni.lu

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

| Parameter | Significance |

|---|---|

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal lattice. |

| Space Group | Describes the symmetry of the crystal structure. |

| Bond Lengths and Angles | Provides precise measurements of the distances and angles between atoms. |

| Intermolecular Interactions | Reveals how molecules pack together in the crystal, including hydrogen bonding and other non-covalent interactions. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. The C≡C stretching vibration of the alkyne typically appears in the range of 2100-2260 cm⁻¹. libretexts.org The ≡C-H stretch of a terminal alkyne is expected around 3300 cm⁻¹. libretexts.org The aromatic C-H stretching vibrations of the pyridine ring usually occur above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic ring will be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration will also have a characteristic absorption, typically in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the C≡C triple bond, which often gives a strong Raman signal. In some cases, resonance Raman spectroscopy can be used to selectively enhance the vibrations of a chromophoric part of the molecule. rsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | ~3300 libretexts.org |

| Alkyne | C≡C Stretch | 2100 - 2260 libretexts.org |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For this compound, the presence of the pyridine ring and the ethynyl group, which are conjugated, will result in characteristic absorption bands.

The expected electronic transitions are likely to be π → π* and n → π* transitions. uzh.chyoutube.comlibretexts.org The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically observed for conjugated systems. uzh.chlibretexts.org The n → π* transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. uzh.chyoutube.com The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum that are characteristic of the compound's electronic structure.

| Transition Type | Description | Expected Chromophores |

|---|---|---|

| π → π | Excitation of an electron from a π bonding to a π antibonding orbital. uzh.chlibretexts.org | Pyridine ring, Ethynyl group (conjugated system) |

| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. uzh.chyoutube.com | Nitrogen lone pair in the pyridine ring |

Conclusion and Outlook on 2 Chloro 5 Ethynylpyridine Research

Summary of Key Research Contributions

Research on 2-chloro-5-ethynylpyridine has primarily focused on its synthesis and its utility as a versatile building block in organic chemistry. The development of efficient synthetic routes, most notably through Sonogashira coupling, has made this compound more accessible for further research and application. The presence of three reactive sites—the chloro substituent, the ethynyl (B1212043) group, and the pyridine (B92270) ring—has been the central theme of its exploration.

Key contributions include the establishment of methodologies for its synthesis from readily available precursors like 2-chloro-5-iodopyridine (B1352245) and trimethylsilylacetylene. While detailed studies on its extensive reaction scope are not abundant, the known reactivity of related chloropyridines and ethynylpyridines provides a solid foundation for predicting its chemical behavior. The chloro group is anticipated to undergo nucleophilic substitution, and the ethynyl moiety is expected to participate in various reactions such as cycloadditions and further cross-coupling reactions.

The potential of this compound as a scaffold in medicinal chemistry is a significant area of interest, largely inferred from the biological activities of other pyridine-containing compounds. Its structural motifs are found in various pharmacologically active molecules, suggesting its promise in the development of new therapeutic agents.

Unresolved Challenges and Open Questions

Despite its potential, several challenges and unanswered questions remain in the research of this compound. A primary challenge is the lack of extensive studies dedicated specifically to this compound. Much of its chemistry is inferred from related structures rather than from direct empirical evidence.

Specific unresolved challenges include:

Optimization of Synthesis: While the Sonogashira coupling is a viable synthetic route, further optimization to improve yields, reduce catalyst loading, and employ more environmentally benign reaction conditions is necessary for large-scale production.

Comprehensive Reactivity Profiling: A systematic investigation into the full range of reactions that this compound can undergo is currently lacking. Detailed studies on its participation in various cycloaddition reactions, nucleophilic substitutions under diverse conditions, and reactions involving the pyridine nitrogen would provide a more complete understanding of its chemical utility.

Biological Activity: There is a significant gap in the knowledge regarding the inherent biological activity of this compound and its simple derivatives. Thorough screening for various pharmacological activities is needed to validate its potential as a medicinal chemistry scaffold.

Material Science Applications: The potential application of this compound in materials science remains largely unexplored. Its rigid structure and potential for polymerization or incorporation into larger conjugated systems suggest that it could have interesting optical or electronic properties, but this has yet to be investigated.

Future Avenues for Academic Exploration and Industrial Translation

The future of this compound research holds considerable promise for both academic discovery and industrial applications.

Academic Exploration:

Novel Synthetic Methodologies: The development of novel, more efficient, and sustainable synthetic methods for this compound would be a valuable contribution. This could include exploring alternative coupling strategies or catalytic systems.

Diversity-Oriented Synthesis: Utilizing this compound as a starting material for the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery is a promising avenue. The three reactive sites offer numerous points for diversification.

Mechanistic Studies: Detailed mechanistic studies of its reactions would provide fundamental insights into its reactivity and could lead to the discovery of new chemical transformations.

Computational Chemistry: Theoretical studies could be employed to predict the reactivity, electronic properties, and potential biological activities of this compound and its derivatives, guiding future experimental work.

Industrial Translation:

Pharmaceuticals: The most promising area for industrial application is in the pharmaceutical industry. Its potential as a key intermediate for the synthesis of novel drug candidates warrants further investigation. The development of derivatives with specific therapeutic activities could lead to new commercial drugs.

Agrochemicals: The pyridine core is a common feature in many pesticides and herbicides. Investigating the potential of this compound derivatives in this sector could lead to the development of new and more effective crop protection agents.

Functional Materials: Further research into the photophysical and electronic properties of polymers and materials derived from this compound could open up applications in electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten